Product packaging for 2-(4-Methylbenzoyl)cyclopentan-1-one(Cat. No.:)

2-(4-Methylbenzoyl)cyclopentan-1-one

Cat. No.: B13306935
M. Wt: 202.25 g/mol
InChI Key: FKYCAUDUFLIHBQ-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Ketone Chemistry

Cyclic ketones, such as cyclopentanone (B42830), are fundamental building blocks in organic synthesis. They are precursors to a wide array of more complex molecules. The reactivity of the α-carbon to the carbonyl group in cyclic ketones allows for the introduction of various functional groups, leading to a diverse range of substituted cycloalkanones. The synthesis of cyclopentanones can be achieved through various methods, including the intramolecular condensation of dicarboxylic acids or their derivatives, and the cyclization of 1,5-enynes. organic-chemistry.orgyoutube.com

Relevance of β-Keto Ketones in Organic Synthesis

β-Keto ketones, also known as 1,3-diketones, are characterized by two carbonyl groups separated by a single carbon atom. This arrangement leads to a highly acidic α-hydrogen, making these compounds valuable intermediates for the formation of carbon-carbon bonds. researchgate.net The chemistry of cyclic β-ketoesters and β-diketones has been extensively studied due to their utility as precursors in the synthesis of heterocyclic compounds and other complex organic molecules. fiveable.meresearchgate.net The synthesis of β-diketones can be accomplished through methods such as the Claisen condensation or the acylation of ketone enolates. researchgate.netaskfilo.com

Structural Significance of the 2-(4-Methylbenzoyl)cyclopentan-1-one Motif

The structure of this compound features a cyclopentanone ring substituted at the second position with a 4-methylbenzoyl group. This β-dicarbonyl motif allows for the existence of keto-enol tautomerism, which significantly influences its reactivity. The presence of the aromatic ring and the methyl group can also impact the compound's electronic properties and steric hindrance, thereby affecting its chemical behavior.

Overview of Research Landscape for Related Benzoyl-Substituted Cycloalkanones

The study of benzoyl-substituted cycloalkanones is an active area of research in organic synthesis. These compounds serve as important intermediates for the construction of various carbocyclic and heterocyclic frameworks. Research in this area has focused on the development of efficient synthetic methods and the exploration of the reactivity of these compounds. For example, the synthesis of monosubstituted benzoylcyclopentanones has been reported, highlighting the methods available for creating such structures. acs.org

The table below provides an overview of related benzoyl-substituted cycloalkanones and similar structures, along with their reported synthetic methodologies.

Compound NameStarting MaterialsReagents and ConditionsYield (%)Reference
2-BenzoylcyclopentanoneCyclopentanone, Benzoyl chlorideEnamine-mediated reactionNot specified askfilo.com
2-Benzylcyclopentanone2-BenzoylcyclopentanoneHydrogenation, Phosphoric acidNot specified smolecule.com
2-[(4-Acetylphenyl)methyl]cyclopentan-1-oneCyclopentanone, 4-Acetylbenzyl chlorideBase (NaH or K₂CO₃), Aprotic solvent (DMF or THF)Not specified
2,5-Dibenzoyl-1-cyclopentanoneNot specifiedNot specifiedNot specified acs.org

This interactive data table summarizes key information on the synthesis of related compounds, providing context for the potential synthetic routes to this compound. The methodologies often involve the acylation of a pre-formed cyclic ketone or the cyclization of a linear precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B13306935 2-(4-Methylbenzoyl)cyclopentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-(4-methylbenzoyl)cyclopentan-1-one

InChI

InChI=1S/C13H14O2/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14/h5-8,11H,2-4H2,1H3

InChI Key

FKYCAUDUFLIHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2=O

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylbenzoyl Cyclopentan 1 One and Its Analogues

Direct Acylation Approaches for β-Keto Cyclopentanones

Direct acylation methods involve the introduction of an acyl group onto the cyclopentanone (B42830) ring. Transition metal-catalyzed reactions have emerged as powerful tools for this transformation, offering high efficiency and selectivity.

Transition Metal-Catalyzed Acylation Reactions

Transition metal catalysis provides a versatile platform for the acylation of ketones. Palladium and rhodium complexes are particularly effective in mediating these reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to form carbon-carbon bonds between a cyclopentanone enolate or its equivalent and an acylating agent. One such approach involves the palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl halides, which proceeds through a sequence of oxidative addition, carbopalladation, ring expansion, and reductive elimination to yield 2-alkylidenecyclopentanones nih.gov. While not a direct acylation to form a β-diketone, this method highlights the utility of palladium in constructing substituted cyclopentanone frameworks.

Rhodium catalysts, such as Wilkinson's catalyst ([RhCl(PPh3)3]), are also known to catalyze the cyclization of 4,4-disubstituted 1,6-dienes to form methylene (B1212753) cyclopentanes rsc.org. Furthermore, rhodium-catalyzed tandem reactions of alkynyl cyclobutanols with salicylaldehydes have been developed for the synthesis of 2-(2-oxo-2-phenylethyl)cyclopentanone derivatives, proceeding through an intermolecular hydroacylation and semipinacol rearrangement nih.gov. These examples underscore the potential of rhodium catalysis in the synthesis of complex cyclopentanone structures.

The direct acylation of cyclopentanone can be envisioned through the reaction of its enolate with an acylating agent like 4-methylbenzoyl chloride, facilitated by a transition metal catalyst. The catalyst would play a crucial role in activating either the enolate or the acylating agent to promote the C-C bond formation.

Table 1: Representative Transition Metal-Catalyzed Reactions for the Synthesis of Substituted Cyclopentanones

Catalyst Reactants Product Type Reference
Palladium(0) 1-(1-Alkynyl)cyclobutanols and Aryl Halides 2-Alkylidenecyclopentanones nih.gov
Rhodium(I) Alkynyl cyclobutanols and Salicylaldehydes 2-(2-Oxo-2-phenylethyl)cyclopentanone nih.gov
Wilkinson's Catalyst 4,4-Disubstituted 1,6-dienes Methylene cyclopentanes rsc.org

Optimization of Reaction Conditions and Reagent Selection

The success of transition metal-catalyzed acylations is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of the reaction include the choice of catalyst, ligand, solvent, base, and temperature.

For palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Phosphine ligands, such as phosphinooxazolines (PHOX), have been successfully employed in palladium-catalyzed enantioselective α-alkylation of β-ketoesters, which proceeds via a palladium enolate intermediate nih.gov. The electronic and steric properties of the ligand can significantly impact the efficiency and stereoselectivity of the reaction.

In the context of synthesizing 2-(4-methylbenzoyl)cyclopentan-1-one, the selection of the appropriate palladium or rhodium precursor and a suitable ligand would be paramount. The choice of solvent is also crucial, as it can affect the solubility of the reactants and the stability of the catalytic species. Aprotic solvents are commonly used in these types of reactions. The base used to generate the cyclopentanone enolate must be strong enough to deprotonate the ketone but should not interfere with the catalyst or the acylating agent.

Condensation Reactions for β-Diketone Synthesis

Condensation reactions are a classical and widely used approach for the synthesis of β-dicarbonyl compounds, including β-diketones. The Claisen condensation and its intramolecular variant, the Dieckmann condensation, are particularly relevant for the synthesis of 2-acylcyclopentanones.

Claisen-Type Condensations with Ester and Ketone Substrates

The Claisen condensation involves the reaction between two ester molecules or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone wikipedia.orgorganic-chemistry.org. In a "crossed" Claisen condensation, an enolizable ketone like cyclopentanone can react with a non-enolizable ester, such as methyl 4-methylbenzoate, to yield the desired β-diketone. The reaction is typically carried out using a strong base, such as sodium ethoxide or sodium hydride, to generate the enolate of the ketone, which then acts as a nucleophile attacking the carbonyl group of the ester wikipedia.org.

A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. This method is particularly useful for synthesizing chalcone-like compounds.

Table 2: Examples of Claisen-Type Condensation Reactions

Reaction Type Reactants Product Type Base Reference
Crossed Claisen Condensation Cyclopentanone and Methyl 4-methylbenzoate This compound Sodium Ethoxide wikipedia.org
Claisen-Schmidt Condensation 3-Methylcyclopentanone and 4-Methylbenzaldehyde (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone Sodium Hydroxide libretexts.org

Intramolecular Condensations for Cyclic β-Diketones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester libretexts.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com. This reaction is particularly effective for the formation of five- and six-membered rings libretexts.orgchemistrysteps.commasterorganicchemistry.com. The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate which then attacks the other ester group within the same molecule libretexts.orgchemistrysteps.com. The driving force for the reaction is the formation of a stable enolate of the resulting β-keto ester chemistrysteps.com.

While the classic Dieckmann condensation utilizes a diester, analogous intramolecular reactions can be envisioned for the synthesis of cyclic β-diketones from appropriate acyclic precursors. For example, a molecule containing both a ketone and an ester functionality separated by a suitable carbon chain could undergo an intramolecular condensation to form a cyclic β-diketone.

Furthermore, intramolecular aldol (B89426) condensations of diketones are a powerful method for the synthesis of cyclic enones mdpi.combeilstein-journals.orgrsc.org. For instance, 1,4-diketones can cyclize to form five-membered rings, such as 3-methyl-2-cyclopentenone from 2,5-hexanedione mdpi.comrsc.org. A base-mediated annulation of β-keto esters with phenacyl bromides has been reported to produce polysubstituted 2-cyclopentenones through a sequence of SN2 substitution followed by an intramolecular aldol condensation snnu.edu.cn.

Formal Carbene Insertion Strategies for Cyclic Ketones

Carbene insertion reactions represent a modern and powerful strategy for the formation of C-C bonds. In the context of synthesizing 2-acylcyclopentanones, the formal insertion of a carbene into a C-H or C-C bond of a suitable precursor can be a viable approach.

Transition metal-catalyzed carbene insertion reactions are particularly noteworthy. Rhodium and gold catalysts are often employed to generate metal-carbene intermediates from precursors such as diazo compounds wikipedia.orgnih.gov. These reactive intermediates can then undergo insertion into a C-H bond. For the synthesis of a 2-acylcyclopentanone, an intramolecular C-H insertion of a diazo ketone could be a plausible route nih.gov.

An alternative, non-diazo approach involves the oxidative generation of gold carbenes from alkynones. These gold carbenes can then undergo intramolecular C-H insertion to form cyclic ketones. This methodology has been successfully applied to the synthesis of 2-acylcyclopentanones nih.gov. The choice of ligand on the gold catalyst can influence the regioselectivity of the C-H insertion, sometimes favoring the formation of cyclobutanones over cyclopentanones nih.gov.

Another strategy involves the formal insertion of a carbene into a C-C bond. For instance, the reaction of in situ-generated cyclopropanones with acyl sulfonium ylides represents a formal carbene insertion into the cyclopropanone (B1606653) ring to afford 2-aroyl cyclobutanones. While this leads to a four-membered ring, it demonstrates the principle of using carbene-like reactivity for the synthesis of acylated cyclic ketones.

Cyclization and Spirocyclization Pathways

Cyclization reactions are fundamental to the synthesis of cyclic compounds like cyclopentanones. These methods can involve the formation of one or more rings in a single or multi-step process.

Base-mediated reactions are a common approach for constructing cyclic systems. For instance, the synthesis of polysubstituted 2-cyclopentenone compounds can be achieved through a transition metal-free method involving the direct annulation of phenacyl bromide with β-keto esters. rsc.org This process is initiated by a base-mediated SN2 nucleophilic substitution, followed by an intramolecular aldol condensation, resulting in the formation of the cyclopentenone ring. rsc.org

Spirocycles are an important class of compounds with unique three-dimensional structures. Metal-free oxidative spirocyclization has been developed for the synthesis of 3,3'-pyrrolidinyl spirooxindole derivatives from pyrrole-2-carboxamides. nih.gov This type of reaction avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. researchgate.net The dual functionality of reagents like Selectfluor, which can act as both an oxidizing agent and a precursor for an alkaline promoter, highlights the efficiency of these methods. nih.gov The advantages of such metal-free approaches include simple operation and mild reaction conditions. nih.gov

Other Synthetic Pathways for Related Benzoyl-Cycloalkanones

Several other synthetic strategies are available for the preparation of substituted cyclopentanones and related structures. A well-established method for preparing 2-substituted cyclopentanones involves the Dieckmann condensation of an adipic ester with an alkoxide to form a cyclopentanone-2-carboxylic ester salt. google.com This intermediate can then be alkylated and subsequently hydrolyzed and decarboxylated to yield the desired 2-substituted cyclopentanone. google.com

Furthermore, various methods exist for the synthesis of cyclopentenones, which can be precursors to saturated cyclopentanones. These include the Nazarov cyclization and the Pauson-Khand reaction. organic-chemistry.org Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides a route to cyclopentenones through a trans addition of a rhodium hydride to the alkyne. organic-chemistry.org Additionally, palladium-catalyzed carbonylative cyclization of dienyl triflates, iodides, and bromides is an effective method for preparing 2-cyclopentenones. organic-chemistry.org

Reaction NamePrecursorsKey FeaturesProduct
Dieckmann CondensationAdipic esterBase-mediated intramolecular condensationCyclopentanone-2-carboxylic ester
Nazarov CyclizationDivinyl ketonesAcid-catalyzed 4π-electrocyclizationCyclopentenones
Pauson-Khand ReactionAlkyne, alkene, carbon monoxideCobalt- or other metal-catalyzed [2+2+1] cycloadditionCyclopentenones
Rhodium-catalyzed Hydroacylation4-AlkynalsIntramolecular reaction via trans additionCyclopentenones

This table outlines alternative synthetic pathways to cyclopentanone and cyclopentenone structures.

Reactivity and Mechanistic Investigations of 2 4 Methylbenzoyl Cyclopentan 1 One

Enolization Equilibria and Tautomeric Considerations

Like other 1,3-dicarbonyl compounds, 2-(4-Methylbenzoyl)cyclopentan-1-one exists as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. researchgate.netlibretexts.org This equilibrium is fundamental to its reactivity, as the enol or its corresponding enolate is often the key reactive intermediate. The enol form is stabilized through the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. missouri.eduresearchgate.net

The equilibrium position between the keto and enol tautomers is significantly influenced by the solvent environment. missouri.edursc.org The polarity of the solvent plays a critical role in determining which tautomer is more stable and therefore predominates. nih.gov

Generally, nonpolar solvents tend to favor the enol tautomer. In such environments, the stabilization gained from the internal hydrogen bond within the enol molecule is maximized, as there is minimal competition from solvent molecules. researchgate.net Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, which can shift the equilibrium toward the keto form. researchgate.netemerginginvestigators.org Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also influence the equilibrium by acting as strong hydrogen bond acceptors, potentially stabilizing the enol tautomer. missouri.edu

A hypothetical data table illustrating these effects for a generic β-diketone is presented below.

SolventDielectric Constant (ε)Predominant Tautomer% Enol (Illustrative)
Hexane1.9Enol>95%
Chloroform4.8Enol~85%
Acetone21Keto~50%
Methanol33Keto~20%
Water80Keto<15%

This table illustrates the general trend of solvent effects on keto-enol equilibria; specific experimental values for this compound are not available.

Substituents on the dicarbonyl backbone can exert significant electronic and steric effects on the tautomeric equilibrium. rsc.orged.gov For this compound, key substituents include the cyclic alkyl structure and the 4-methyl-substituted phenyl group.

Aroyl Group : The presence of the benzoyl group provides an extended conjugated system in the enol form, which is a powerful stabilizing factor. libretexts.orglibretexts.org

4-Methyl Substituent : The methyl group on the phenyl ring is a weak electron-donating group. By donating electron density to the aromatic ring, it can slightly reduce the acidity of the enolic proton compared to an unsubstituted phenyl group, which could marginally shift the equilibrium toward the keto form.

Cyclic System : The five-membered ring of the cyclopentanone (B42830) forces the two carbonyl groups into a relatively fixed cis-conformation. This pre-organization can facilitate enolization compared to acyclic systems where free rotation exists. missouri.edu

α-Functionalization Reactions

The carbon atom situated between the two carbonyl groups (the α-carbon) is highly acidic due to the electron-withdrawing effect of both carbonyls. Deprotonation of this carbon by a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile. libretexts.orgpressbooks.pub This enolate is the cornerstone of α-functionalization reactions.

The enolate derived from this compound can readily participate in nucleophilic substitution reactions with various electrophiles. libretexts.org

Alkylation : In the presence of an alkyl halide, the enolate attacks the electrophilic carbon of the halide in a classic SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.org To achieve efficient and clean alkylation, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is often employed at low temperatures to quantitatively and irreversibly form the enolate. youtube.com This prevents side reactions like O-alkylation or multiple alkylations.

Acylation : The enolate can also be acylated by reacting it with an acyl halide or an anhydride. This reaction introduces a third carbonyl group, leading to a β-tricarbonyl system. This transformation is a powerful method for constructing more complex molecular architectures.

The α-carbon of this compound is a stereocenter. When its enolate undergoes an alkylation reaction, a new C-C bond is formed, and if the incoming alkyl group is not identical to the existing benzoyl group, a new stereocenter can be created. The spatial orientation of the substituents on the cyclopentane (B165970) ring directs the approach of the incoming electrophile. ubc.ca

The enolate ion is planar, and the electrophile can approach from either the top or bottom face. The existing bulky 4-methylbenzoyl group will sterically hinder one of the faces, leading to a preferential attack from the less hindered side. ucd.ie This results in the formation of one diastereomer in excess of the other. The degree of diastereoselectivity depends on several factors, including the steric bulk of the substrate's substituents, the electrophile, and the reaction conditions (solvent, temperature, counter-ion). ubc.ca

Nucleophilic Addition Reactions to Carbonyl Centers

The two carbonyl carbons in this compound are electrophilic sites and are susceptible to attack by nucleophiles. youtube.com However, the two carbonyl groups exhibit different levels of reactivity. The cyclopentanone carbonyl is generally more reactive towards nucleophiles than the aryl ketone carbonyl due to a combination of steric and electronic factors. The phenyl group of the benzoyl moiety offers more steric hindrance and also delocalizes the partial positive charge on the carbonyl carbon through resonance, making it less electrophilic.

Strong, "hard" nucleophiles like Grignard reagents or organolithium compounds typically favor irreversible 1,2-addition to one of the carbonyl carbons, yielding a tertiary alcohol upon workup. youtube.comlibretexts.org Softer nucleophiles, in contrast, might show greater selectivity or participate in reversible additions. libretexts.orglibretexts.org The competition between addition to the cyclopentanone carbonyl versus the benzoyl carbonyl is dictated by the specific nucleophile used and the precise reaction conditions.

Ring-Opening and Ring-Contraction Transformations

Cyclic ketones like this compound can undergo structural rearrangements such as ring-opening and ring-contraction under specific conditions. wikipedia.org Ring-contraction reactions are particularly useful for synthesizing smaller, more strained ring systems from larger, more accessible ones. chemistrysteps.cometsu.edu

One of the most well-known methods for the ring contraction of cyclic α-halo ketones is the Favorskii rearrangement. researchgate.net If this compound were to be halogenated at the α-position (C5), treatment with a base could induce a Favorskii-type rearrangement. This would proceed through a bicyclic cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the base, leading to the opening of the strained three-membered ring and the formation of a four-membered cyclobutane (B1203170) carboxylic acid derivative. chemistrysteps.com

Ring-opening reactions can also be envisaged, potentially through oxidative cleavage of the diketone or via rearrangement pathways initiated by the formation of a carbocation intermediate. uchicago.edu For instance, acid-catalyzed rearrangements of related cyclic systems can lead to ring expansion or opening depending on the substrate and conditions. chemistrysteps.com

Proposed Mechanistic Pathways for Key Transformations

The formation of heterocyclic products and rearranged structures from this compound can be explained through well-established reaction mechanisms.

Pyrazole (B372694) Formation: The reaction with hydrazine (B178648) begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the diketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate. libretexts.org An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered heterocyclic ring. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.

Isoxazole (B147169) Formation: The reaction with hydroxylamine (B1172632) follows a similar pathway. Hydroxylamine attacks a carbonyl group to form an oxime intermediate after dehydration. askfilo.comresearchgate.net The oxygen atom of the oxime hydroxyl group then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. A final dehydration step yields the fused isoxazole ring. nih.gov

Ring Contraction (Favorskii Rearrangement): For a hypothetical α-halo derivative of this compound, the mechanism would be initiated by the abstraction of an acidic α-proton on the opposite side of the carbonyl group from the halogen. The resulting enolate undergoes an intramolecular SN2 reaction, displacing the halide and forming a bicyclo[3.1.0]hexanone (cyclopropanone) intermediate. Nucleophilic attack of a base (e.g., hydroxide) on the cyclopropanone carbonyl group opens the ring to form a carbanion, which is subsequently protonated to yield the cyclopentanecarboxylic acid product. chemistrysteps.cometsu.edu

Theoretical and Computational Studies of 2 4 Methylbenzoyl Cyclopentan 1 One

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing the complex conformational landscapes of cyclic compounds like 2-(4-Methylbenzoyl)cyclopentan-1-one.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For a molecule like this compound, this involves considering the orientation of the 4-methylbenzoyl group relative to the cyclopentanone (B42830) ring, as well as the puckering of the five-membered ring itself.

Energy minimization calculations, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can identify various stable conformers and their relative energies. For the cyclopentanone ring, various envelope and twist conformations are possible. The bulky 4-methylbenzoyl substituent at the C2 position will significantly influence the preferred ring pucker to minimize steric strain.

For example, a theoretical study on the enol contents of cyclohexanone (B45756) and cyclopentanone highlighted that five-membered rings have a preference for exocyclic double bonds to minimize ring strain. scispace.com This principle would apply to the enol tautomer of this compound. Geometrical optimization provides key data such as bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Cyclopentanone Derivative (Illustrative)

ParameterCalculated Value
C=O Bond Length (Cyclopentanone)~1.22 Å
C-C Bond Length (Ring)~1.54 Å
Dihedral Angle (Aroyl-Ring)Variable (dependent on conformer)

This table is illustrative and based on general values for similar ketones. Specific values for this compound would require dedicated DFT calculations.

This compound, being a β-diketone, can exist in equilibrium between its diketo form and two enol tautomers. DFT calculations are instrumental in determining the relative stabilities of these forms. researchgate.netruc.dknih.gov The stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and solvent effects.

The keto-enol tautomerism is a fundamental process in many organic reactions. nih.gov For simple ketones, the diketo form is generally more stable. scispace.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation.

Computational studies on other β-diketones have shown that the energy difference between tautomers can be calculated with good accuracy. nih.gov These calculations can predict which tautomer will predominate in the gas phase and in different solvents, which is crucial for understanding the compound's reactivity.

Table 2: Calculated Relative Energies of Tautomers for a Generic 2-Acylcyclopentanone (Illustrative)

Tautomeric FormRelative Energy (kcal/mol)Predominant Form
Diketo0.0Dependent on solvent and substitution
Enol A-2.5
Enol B-1.8

This table presents hypothetical data to illustrate the concept. The actual values for this compound would depend on the specific DFT functional and basis set used.

Spectroscopic Property Prediction

DFT calculations can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound and interpreting experimental spectra. Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic spectra (UV-Vis). youtube.comubc.ca

Calculations can provide theoretical values for:

1H and 13C NMR chemical shifts: These are calculated by determining the magnetic shielding tensors for each nucleus. The predicted spectra can be compared with experimental data to aid in signal assignment. researchgate.net

Infrared (IR) vibrational frequencies: Calculation of the vibrational modes and their corresponding frequencies can help in assigning the peaks in an experimental IR spectrum. For instance, the characteristic C=O stretching frequencies of the keto and enol forms would be different and can be predicted.

UV-Vis absorption wavelengths: TD-DFT can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for a Generic 2-Aroylcyclopentanone (Illustrative)

Spectroscopic DataPredicted Value
13C NMR (C=O, keto)~200-210 ppm
13C NMR (C=O, enol)~180-190 ppm
IR Frequency (C=O stretch, keto)~1700-1740 cm-1
IR Frequency (C=O stretch, enol)~1600-1650 cm-1
UV-Vis λmaxDependent on conjugation

These are typical ranges and the actual predicted values would be specific to the chosen computational method.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. mdpi.com For this compound, this could involve studying its synthesis, rearrangement, or reactions with other reagents.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For instance, in a study of the elimination reaction of 2-pentanone, DFT calculations were used to locate the six-membered cyclic transition state and calculate the energy barrier. scholarsresearchlibrary.comresearchgate.net Similar approaches could be applied to reactions involving this compound, such as its condensation or rearrangement reactions. organic-chemistry.orgrsc.org

Table 4: Illustrative Calculated Energy Barriers for a Reaction of a Substituted Cyclopentanone

Reaction StepCalculated Activation Energy (kcal/mol)
Rate-determining step+25.0
Subsequent fast step+5.0

This data is hypothetical and serves to illustrate the output of transition state analysis.

Many reactions can yield more than one product isomer. Computational chemistry can be used to predict the regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the product). rsc.org This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest energy barrier is expected to be the major product.

A study on the condensation of 2-aroyl-cyclohexanones with 2-cyanoacetamide (B1669375) demonstrated a correlation between the electronic nature of the substituent on the aroyl ring and the regioselectivity of the reaction. researchgate.net Semi-empirical molecular orbital calculations were used to support the experimental findings. researchgate.net A similar approach could be employed to predict the outcome of reactions of this compound with various nucleophiles or electrophiles.

Table 5: Predicted Product Ratios Based on Calculated Energy Barriers for a Hypothetical Reaction

Product IsomerΔE (kcal/mol)Predicted Ratio
Regioisomer A20.5A:B ≈ 95:5
Regioisomer B22.5

This table illustrates how calculated energy barriers can be used to predict the selectivity of a reaction.

Studies of Non-Covalent Interactions within Molecular Architectures

A comprehensive search of scientific literature revealed a notable absence of specific theoretical and computational studies focused on the non-covalent interactions within the molecular architecture of this compound. While the broader field of computational chemistry extensively investigates non-covalent interactions in various molecular systems due to their critical role in determining the physical and chemical properties of compounds, specific research detailing these interactions for the title compound is not publicly available in the searched databases.

Such studies would provide valuable insights into the structure-property relationships of this compound. For instance, an analysis could reveal potential intramolecular hydrogen bonds between the carbonyl groups or interactions involving the aromatic ring. Understanding the intermolecular forces would be crucial in predicting its solid-state properties, such as melting point and polymorphism.

Advanced Spectroscopic Techniques for Structural Elucidation of 2 4 Methylbenzoyl Cyclopentan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

¹H NMR and ¹³C NMR Investigations

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Methylbenzoyl)cyclopentan-1-one is expected to show distinct signals corresponding to the aromatic protons of the tolyl group and the aliphatic protons of the cyclopentanone (B42830) ring.

Aromatic Region (δ 7.0-8.0 ppm): The 4-methylbenzoyl group will exhibit a characteristic AA'BB' system. Two doublets are expected: one for the two protons ortho to the carbonyl group (typically downfield, ~δ 7.8-7.9 ppm) and another for the two protons meta to the carbonyl group (~δ 7.2-7.3 ppm).

Aliphatic Region (δ 1.5-4.5 ppm): The cyclopentanone ring protons will show complex multiplets due to spin-spin coupling. The proton at the C2 position (methine proton) is expected to be the most downfield of the aliphatic signals, likely appearing as a multiplet around δ 3.5-4.0 ppm due to the deshielding effects of the adjacent carbonyl groups. The methylene (B1212753) protons of the cyclopentanone ring would appear as overlapping multiplets between δ 1.8-2.8 ppm.

Methyl Group (δ ~2.4 ppm): A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring is expected around δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms.

Carbonyl Carbons (δ > 190 ppm): Two signals are anticipated in the far downfield region: one for the benzoyl carbonyl (~δ 195-200 ppm) and one for the cyclopentanone carbonyl, which is typically more shielded (~δ 210-220 ppm).

Aromatic Carbons (δ 120-150 ppm): Four signals are expected for the aromatic carbons of the 4-methylbenzoyl group. The carbon bearing the methyl group would be the most upfield, while the ipso-carbon attached to the benzoyl carbonyl would be more downfield.

Aliphatic Carbons (δ 20-60 ppm): Signals for the five carbons of the cyclopentanone ring are expected. The methine carbon at C2, attached to the benzoyl group, would be the most downfield of this set (~δ 50-60 ppm). The other four methylene carbons would appear in the δ 20-40 ppm range.

Methyl Carbon (δ ~21 ppm): A signal for the methyl carbon of the tolyl group is expected around δ 21 ppm.

For comparison, ¹H NMR data for the related compound 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one shows aromatic protons at δ 7.92 and 7.38 ppm, and a methyl singlet at δ 2.55 ppm, consistent with the expected regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on standard chemical shift tables and data from analogous structures.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Cyclopentanone C=O-210-220
Benzoyl C=O-195-200
Aromatic C (ipso-CO)-135-140
Aromatic C (ipso-CH₃)-140-145
Aromatic CH (ortho to CO)7.8-7.9 (d)128-130
Aromatic CH (meta to CO)7.2-7.3 (d)129-131
C2-H (methine)3.5-4.0 (m)50-60
C3, C4, C5-H₂ (methylenes)1.8-2.8 (m)20-40
Ar-CH₃~2.4 (s)~21

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each proton signal in the aliphatic region to its corresponding C2, C3, C4, or C5 carbon atom, and the aromatic proton signals to their respective carbons.

A correlation from the protons ortho to the benzoyl carbonyl to the benzoyl carbonyl carbon itself.

A correlation between the C2 methine proton and both the cyclopentanone and benzoyl carbonyl carbons.

Correlations from the aromatic methyl protons to the ipso- and ortho-aromatic carbons.

COSY (Correlation Spectroscopy): This homonuclear experiment shows which protons are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the cyclopentanone ring, showing correlations between the C2 proton and the C3 protons, the C3 protons and the C4 protons, and so on.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is essential for determining the stereochemistry and preferred conformation of the molecule, for instance, by observing the spatial relationship between the benzoyl group and the protons on the cyclopentanone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most prominent features in the IR spectrum would be the carbonyl stretching frequencies.

C=O Stretching: Two distinct, strong absorption bands are expected for the two carbonyl groups.

The aryl ketone (benzoyl) C=O stretch typically appears in the range of 1685–1665 cm⁻¹ .

The five-membered ring ketone (cyclopentanone) C=O stretch appears at a higher frequency due to ring strain, typically around 1750–1740 cm⁻¹ .

C-H Stretching:

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ .

Aliphatic C-H stretching vibrations from the cyclopentanone and methyl groups are expected just below 3000 cm⁻¹ .

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1600–1450 cm⁻¹ region.

The IR spectrum of the related compound 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one shows a cyclopentanone C=O stretch at 1715 cm⁻¹ and an acetyl C=O stretch at 1680 cm⁻¹, supporting the expected frequency ranges.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Cyclopentanone C=OStretch1750–1740Strong
Benzoyl C=OStretch1685–1665Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium
Aromatic C=CStretch1600–1450Medium

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, allowing for the unambiguous calculation of the molecular formula (C₁₃H₁₄O₂ for the target compound).

The electron ionization (EI) mass spectrum would also show characteristic fragmentation patterns that can help confirm the structure. Expected fragmentation pathways for this compound would include:

Acylium Ion Formation: Cleavage of the bond between the benzoyl group and the cyclopentanone ring would be a major fragmentation pathway, leading to a prominent peak for the 4-methylbenzoyl cation (m/z = 119 ).

Loss of the Benzoyl Group: The molecular ion could lose the entire 4-methylbenzoyl group, resulting in a fragment corresponding to the cyclopentanone ring.

Loss of CO: Carbonyl groups can be lost as carbon monoxide (CO), leading to peaks at M-28.

Data for the related compound (2E,5E)-2,5-bis(4-methylbenzylidene)cyclopentanone (C₂₁H₂₀O) shows an exact mass of 288.151415 g/mol , demonstrating the high precision of this technique in formula determination nih.gov.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound would need to be grown.

While crystal structure data for the specific target molecule is not available, studies on related dibenzylidenecyclopentanone derivatives reveal important structural features that are likely to be shared researchgate.net. These studies show that:

The cyclopentanone ring often adopts an envelope or twisted conformation.

The cross-conjugated system of the dienone derivatives tends to be nearly planar.

In the crystalline state, molecules pack in specific arrangements that can influence their photochemical properties researchgate.net.

For this compound, X-ray analysis would confirm the connectivity established by NMR, determine the precise conformation of the cyclopentanone ring, and reveal the dihedral angle between the plane of the aromatic ring and the benzoyl carbonyl group. This information is invaluable for understanding the molecule's steric and electronic properties.

Synthetic Applications and Derivative Chemistry of 2 4 Methylbenzoyl Cyclopentan 1 One

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structural framework of 2-(4-Methylbenzoyl)cyclopentan-1-one, which combines a cyclic ketone with a β-dicarbonyl-like functionality, renders it a versatile building block in organic synthesis. Its reactive sites—the enolizable protons, the two carbonyl groups, and the aromatic ring—provide multiple avenues for the construction of more complex molecular architectures, including heterocyclic and polycyclic systems.

Building Block for Heterocyclic Systems

The 1,3-dicarbonyl moiety within this compound is a classic precursor for the synthesis of various heterocyclic rings through condensation reactions with dinucleophilic reagents.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a fundamental and widely used method for the preparation of pyrazoles. nih.govchim.itgoogle.com In this context, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield cyclopentanone-fused pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.

General Reaction Scheme for Pyrazole (B372694) Synthesis
Reactant 1Reactant 2Product
This compoundHydrazine4-(p-tolyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Quinoxalines: While this compound is a 1,3-dicarbonyl compound, it can be conceptually related to 1,2-dicarbonyl reactivity through its enol form. The synthesis of quinoxalines is most commonly achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netnih.govresearchgate.netniscpr.res.in Although not a direct 1,2-dicarbonyl, the reactivity of the adjacent carbonyl groups in this compound could potentially be exploited for the synthesis of quinoxaline-like structures under specific reaction conditions, possibly involving an oxidative step.

Precursor to Polycyclic Frameworks

The cyclopentanone (B42830) ring and the adjacent benzoyl group in this compound serve as a valuable foundation for the construction of fused and bridged polycyclic systems through various annulation and cyclization strategies.

Robinson Annulation: The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.compressbooks.pub In this sequence, this compound can act as the ketone component, which, after deprotonation, can serve as a Michael donor to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a fused cyclohexenone ring, leading to a tricyclic framework.

Potential Robinson Annulation Reactants
Michael Donor (from)Michael Acceptor
This compoundMethyl vinyl ketone

Nazarov Cyclization: The Nazarov cyclization is a stereoselective electrocyclic reaction that converts divinyl ketones into cyclopentenones. thermofisher.comwikipedia.orgnrochemistry.comnih.govorganic-chemistry.org While this compound is not a divinyl ketone itself, it can be envisioned as a precursor to a suitable substrate for a Nazarov cyclization. For instance, selective olefination of the two carbonyl groups could potentially generate a divinyl ketone intermediate, which upon treatment with a Lewis or Brønsted acid, could undergo a 4π-electrocyclic ring closure to form a new five-membered ring, resulting in a polycyclic system.

Derivatization for Structure-Activity Relationship Studies (General Chemical Research)

The core structure of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR) for various biological targets. The cyclopentanone ring, the benzoyl moiety, and the methylene (B1212753) bridge can all be functionalized to generate a library of derivatives.

Potential derivatization strategies include:

Modification of the Benzoyl Ring: The p-methyl group can be replaced with other substituents (e.g., halogens, alkoxy groups, nitro groups) to probe the effects of electronics and sterics on biological activity.

Functionalization of the Cyclopentanone Ring: The α-protons to the carbonyl groups are acidic and can be deprotonated to form enolates, which can then react with various electrophiles to introduce new substituents on the cyclopentane (B165970) ring.

SAR studies on analogous structures, such as cyclopentenediones and diarylpentanoids, have revealed a broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. researchgate.netmdpi.commdpi.comeurekaselect.com By systematically modifying the structure of this compound, it may be possible to develop novel compounds with optimized potency and selectivity for specific biological targets.

Applications in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound, being a prochiral molecule, can serve as a starting material for the preparation of optically active derivatives.

Asymmetric Reduction: The carbonyl groups of this compound can be stereoselectively reduced to the corresponding alcohols using chiral reducing agents or catalysts. For instance, asymmetric reduction of similar 2-benzylidenecyclopentanone (B176167) derivatives has been achieved with high enantioselectivity using chiral oxazaborolidine-based catalysts. researchgate.net Biocatalytic reductions using enzymes or whole organisms can also be employed to achieve high levels of enantiopurity.

Chiral Resolution: If a racemic mixture of a derivative of this compound is synthesized, the enantiomers can be separated through chiral resolution. mdpi.com This can be accomplished by reacting the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the individual enantiomers. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, is another powerful technique. orgsyn.org

Methods for Synthesizing Optically Active Compounds
MethodDescription
Asymmetric ReductionDirect conversion of a prochiral ketone to a chiral alcohol using a chiral catalyst or reagent.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.

Conclusion and Future Research Directions

Summary of Current Understanding

2-(4-Methylbenzoyl)cyclopentan-1-one belongs to the class of β-diketones (or 1,3-diketones), which are characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. A fundamental characteristic of 1,3-diketones is their existence as a rapid equilibrium of keto and enol tautomers. This tautomerism is central to their chemical reactivity, with the enol form being a key intermediate in many of its reactions. The enolate, readily formed under basic conditions, is a powerful nucleophile used extensively in the formation of carbon-carbon bonds.

While specific experimental data for this compound is not extensively documented in publicly accessible literature, its chemical properties can be inferred from the well-established chemistry of related 1,3-dicarbonyl compounds. The structure, featuring a cyclopentanone (B42830) ring C-acylated with a 4-methylbenzoyl group, suggests it serves as a versatile synthetic intermediate. The cyclopentanone moiety offers a scaffold for further functionalization, while the 1,3-dicarbonyl system is a precursor for the synthesis of various heterocyclic and carbocyclic systems.

Unexplored Synthetic Pathways and Reactivity

The synthesis of 1,3-diketones is a mature field, yet specific applications to this compound are not well-defined. Future research should focus on optimizing and exploring diverse synthetic routes.

Unexplored Synthetic Pathways:

The classical and most common method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. nih.gov For the target molecule, this would involve the reaction of cyclopentanone with an ester of 4-methylbenzoic acid. While feasible, modern synthetic chemistry offers several alternative pathways that remain unexplored for this specific compound.

Synthetic Method Description Potential Advantages Future Research Focus
"Soft" Enolate Acylation Acylation of pre-formed magnesium or lithium enolates of cyclopentanone with an activated 4-methylbenzoyl derivative (e.g., N-acylbenzotriazole or acid chloride). organic-chemistry.orgresearchgate.netMilder reaction conditions, high yields, and compatibility with a broader range of functional groups. organic-chemistry.orgInvestigating the efficiency of different acylating agents and optimizing reaction conditions for regioselectivity and yield.
Hydration of Alkynones Synthesis via the hydration of a corresponding alkynone precursor. This method avoids the use of strong bases. nih.govOffers an alternative route under potentially milder conditions, avoiding side reactions associated with strong bases.Development of an efficient synthesis for the required alkynone precursor and exploring catalytic (e.g., PtCl₄) hydration conditions.
Decarboxylative Coupling Coupling of a β-ketoacid with 4-methylbenzoic acid, followed by decarboxylation.Provides a convergent approach that can build complexity rapidly.Designing a suitable β-ketoacid precursor derived from cyclopentanone and exploring catalytic systems for the decarboxylative C-C bond formation.

Unexplored Reactivity:

The reactivity of 1,3-diketones is rich but remains to be systematically studied for this compound. Key areas for future investigation include:

Selective Alkylation and Allylation: While 1,3-diketones can be readily alkylated, achieving selective mono-alkylation can be challenging. Research into phase-transfer catalysis or the use of specific counter-ions could lead to controlled mono-functionalization at the central carbon. nih.gov

Asymmetric Transformations: The prochiral central carbon of the diketone offers an opportunity for asymmetric catalysis to introduce chirality, leading to enantiomerically enriched products that could be valuable as building blocks for pharmaceuticals.

Domino and Cascade Reactions: Using the compound as a substrate in domino reactions, where a single event triggers a cascade of bond-forming reactions, could lead to the rapid assembly of complex molecular architectures. nih.gov

Potential for Novel Structural Motif Generation

The unique arrangement of functional groups in this compound makes it an ideal starting material for generating diverse and potentially novel structural motifs.

Reaction Type Reagent/Conditions Potential Novel Motif Significance
Heterocycle Synthesis Hydrazine (B178648) derivativesPyrazole-fused cyclopentane (B165970) ringsPyrazoles are common scaffolds in medicinal chemistry.
Heterocycle Synthesis Hydroxylamine (B1172632)Isoxazole-fused cyclopentane ringsIsoxazoles exhibit a wide range of biological activities.
Heterocycle Synthesis Amidines or GuanidinePyrimidine-fused cyclopentane ringsPyrimidines are core structures in nucleobases and many drugs.
Carbocyclic Annulation Michael acceptors (e.g., α,β-unsaturated ketones) followed by intramolecular aldol (B89426) condensationFused bicyclic or spirocyclic systemsAccess to complex carbocyclic frameworks found in natural products.
Nazarov Cyclization Precursor Conversion to a divinyl ketone intermediateSubstituted indenonesProvides a route to polycyclic aromatic systems. baranlab.org

Advancements in Catalytic Methods for Synthesis of this compound

Modern catalysis offers significant advantages over classical stoichiometric methods, including higher efficiency, selectivity, and sustainability. Future research should leverage these advancements for the synthesis of the title compound.

Metal-Based Catalysis: Transition metals like palladium, rhodium, and copper are powerful catalysts for C-C bond formation. nih.gov A palladium-catalyzed α-carbonylative arylation could potentially be adapted for the synthesis of this compound. nih.gov Similarly, rhodium-catalyzed acylation of zinc enolates with 4-methylbenzoyl chloride presents another promising avenue. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Proline and its derivatives have been shown to catalyze the acylation of ketones. researchgate.net Developing an organocatalytic route would be a significant step towards a more environmentally benign synthesis.

Photocatalysis: Recent advances have shown that light-mediated reactions can drive unique chemical transformations. Investigating the photocatalytic acylation of cyclopentanone could provide a novel and sustainable synthetic route.

Integration of Computational Chemistry in Future Research

Given the limited experimental data, computational chemistry provides a powerful toolkit for accelerating research on this compound.

Predicting Properties and Reactivity: Density Functional Theory (DFT) calculations can be used to predict the relative stability of the keto-enol tautomers, bond dissociation energies, and molecular orbital energies (HOMO/LUMO). This information can help rationalize its reactivity and guide the design of experiments.

Mechanism Elucidation: Computational modeling can be employed to investigate the reaction mechanisms of potential synthetic routes. pensoft.net By calculating transition state energies and reaction profiles, researchers can identify the most plausible pathways, optimize reaction conditions, and predict potential side products.

Virtual Screening and Drug Design: The structure of this compound can be used as a scaffold for in silico drug design. Molecular docking studies could predict the binding affinity of the compound and its derivatives to various biological targets, such as enzymes or receptors, thereby identifying potential therapeutic applications. pensoft.net Molecular Dynamics (MD) simulations could further explore the stability of ligand-protein complexes. pensoft.net

By systematically exploring these research avenues, the scientific community can fully elucidate the chemical properties and synthetic utility of this compound, transforming it from a chemical entity into a valuable tool for organic synthesis and beyond.

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Methylbenzoyl)cyclopentan-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation, where cyclopentanone reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 0–25°C), and using dichloromethane as a solvent to enhance electrophilic substitution efficiency . Purification often involves column chromatography with ethyl acetate/hexane gradients. Monitoring reaction progress via thin-layer chromatography (TLC) is critical to optimize yields .

Q. How can structural validation of this compound be performed using crystallographic tools?

Single-crystal X-ray diffraction (SC-XRD) paired with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL employs least-squares algorithms to refine atomic coordinates and thermal parameters, while ORTEP-3 generates 3D structural models to validate bond lengths/angles against expected values . For validation, cross-check data with the IUCr’s CIF validation tool to resolve discrepancies in torsional angles or occupancy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store the compound in a cool, dry environment away from oxidizers. Consult safety data sheets (SDS) for specific disposal guidelines, as halogenated byproducts may require specialized waste treatment .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Contradictions in ¹H NMR signals (e.g., unexpected splitting or integration ratios) often arise from dynamic effects or impurities. Use high-field NMR (400 MHz or higher) and heteronuclear 2D techniques (HSQC, HMBC) to assign peaks unambiguously. For example, the ketone proton typically appears as a singlet near δ 2.5–3.0 ppm, while aromatic protons (from the 4-methylbenzoyl group) resonate at δ 7.2–7.8 ppm . Compare results with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Pair this with molecular dynamics simulations (GROMACS) to assess binding stability over time. Pharmacophore modeling (using Schrödinger’s Phase) identifies critical functional groups (e.g., the ketone and methylbenzoyl moieties) responsible for activity . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. How should researchers address discrepancies in crystallographic refinement metrics (e.g., high R-factor) for this compound?

High R-values (>5%) may indicate twinning, disorder, or incorrect space group assignment. Use PLATON’s ADDSYM tool to check for missed symmetry. For disorder, refine alternative conformations with SHELXL’s PART command. If twinning is suspected (common in cyclopentanone derivatives), apply TWIN/BASF instructions in SHELXL . Cross-validate with spectroscopic data to ensure chemical plausibility.

Key Research Gaps and Future Directions

  • Synthetic Scalability: Develop greener catalysts (e.g., FeCl₃) to replace AlCl₃ in Friedel-Crafts reactions .
  • Biological Screening: Prioritize in vivo neuropathic pain models to evaluate the compound’s curcumin-like analgesic effects .
  • Advanced Characterization: Utilize cryo-EM for dynamic structural analysis of derivatives in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.